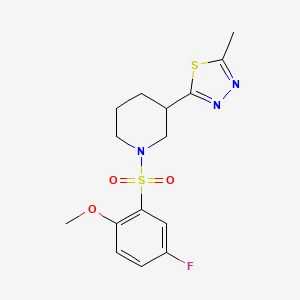![molecular formula C14H12F3N3O B6578653 N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine CAS No. 887417-21-2](/img/structure/B6578653.png)
N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine” is a chemical compound with the molecular formula C14H12F3N3O. It has a molecular weight of 295.26 . The IUPAC name for this compound is 5-[4-(trifluoromethoxy)phenyl]-2-pyrimidinamine .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C11H8F3N3O/c12-11(13,14)18-9-3-1-7(2-4-9)8-5-16-10(15)17-6-8/h1-6H, (H2,15,16,17) . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“this compound” is a compound with a molecular weight of 295.26 . It should be stored at a temperature of 2-8°C .Wirkmechanismus
N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine works by acting as a competitive inhibitor of certain enzymes. It binds to the active site of the enzyme, blocking the enzyme from binding to its substrate and thus preventing the reaction from occurring. This mechanism of action has been studied in detail and has been used to develop new drugs and to study the effects of various drugs on the body.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of certain types of cancer cells, as well as to reduce inflammation and oxidative stress. Additionally, it has been shown to reduce the risk of heart disease and to improve cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine has a number of advantages and limitations for laboratory experiments. One of the main advantages is that it is relatively easy to synthesize, making it an attractive tool for research. Additionally, it has a wide range of applications, making it a versatile tool for research. On the other hand, it is not suitable for use in clinical trials due to its potential toxicity.
Zukünftige Richtungen
N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine has a number of potential future directions. One possible direction is to further investigate its potential as a therapeutic agent, as it has already been shown to have a number of beneficial effects. Additionally, it could be used to develop new drugs and to study the effects of various drugs on the body. Furthermore, it could be used to study the structure and function of proteins, DNA, and RNA, as well as to investigate the mechanism of action of various cellular processes. Finally, it could be used to study the structure and function of enzymes and to develop new drugs.
Synthesemethoden
N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine can be synthesized using a two-step procedure. The first step involves the reaction of 4-(trifluoromethoxy)phenyl isocyanate with cyclopropylamine in the presence of a base, such as sodium hydroxide, to form the intermediate N-cyclopropyl-4-(trifluoromethoxy)phenyl isocyanate. This intermediate is then reacted with pyrimidine in the presence of a base, such as sodium hydroxide, to form the target compound.
Wissenschaftliche Forschungsanwendungen
N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine has a wide range of applications in scientific research. It has been used as a tool to study the structure and function of proteins, as well as to investigate the effects of various drugs on the body. It has also been used to study the mechanism of action of various enzymes and to develop new drugs. Additionally, it has been used to study the structure and function of DNA and RNA, as well as to study the mechanism of action of various cellular processes.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-cyclopropyl-5-[4-(trifluoromethoxy)phenyl]pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3N3O/c15-14(16,17)21-12-5-1-9(2-6-12)10-7-18-13(19-8-10)20-11-3-4-11/h1-2,5-8,11H,3-4H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UULNZVRUQUEXLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC2=NC=C(C=N2)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(ethanesulfonyl)-3-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B6578589.png)
![3-[5-(2H-1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]-1-(butane-1-sulfonyl)piperidine](/img/structure/B6578591.png)
![1-(4-ethoxybenzenesulfonyl)-3-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B6578599.png)


![3-({4-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidin-1-yl}sulfonyl)pyridine](/img/structure/B6578616.png)



![N-[4-(dimethylamino)phenyl]-2-[(4-methanesulfonylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B6578638.png)
![N-(2-{[6-(morpholin-4-yl)pyrimidin-4-yl]oxy}ethyl)furan-2-carboxamide](/img/structure/B6578645.png)
![N-[5-(1,3-dimethyl-1H-pyrazol-5-yl)-1,3,4-oxadiazol-2-yl]-2-(3-methylphenoxy)acetamide](/img/structure/B6578673.png)
![2-(2-methoxy-4-methylphenoxy)-1-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)ethan-1-one](/img/structure/B6578682.png)
![2-(2-fluorophenoxy)-1-{4-[3-(furan-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperazin-1-yl}propan-1-one](/img/structure/B6578683.png)